Home > Products > Screening Compounds P87457 > JNJ-39758979 dihydrochloride
JNJ-39758979 dihydrochloride - 1620648-30-7

JNJ-39758979 dihydrochloride

Catalog Number: EVT-270662
CAS Number: 1620648-30-7
Molecular Formula: C11H21Cl2N5
Molecular Weight: 294.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-39758979 2HCl is a histamine receptor H4 (HRH4) antagonist.
Overview

JNJ-39758979 dihydrochloride is a selective antagonist of the histamine H4 receptor, which plays a significant role in various inflammatory and pruritic conditions. This compound is characterized by its high affinity and selectivity for the histamine H4 receptor, making it a valuable tool in both research and potential therapeutic applications. The compound has been studied for its efficacy in treating conditions such as asthma, allergic rhinitis, and atopic dermatitis, showcasing its relevance in the pharmaceutical industry .

Source and Classification

JNJ-39758979 dihydrochloride is classified as a histamine H4 receptor antagonist. Its chemical structure is defined by the IUPAC name 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine; dihydrochloride, with a molecular formula of C11H21Cl2N5 and a molecular weight of 294.22 g/mol . The compound is synthesized from commercially available starting materials through a series of chemical reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-39758979 dihydrochloride involves multiple steps that include the formation of a pyrrolidine ring and the subsequent attachment of a pyridinamine moiety. The process typically employs organic solvents and catalysts to facilitate the reactions, ensuring higher yields and purity.

Key steps in the synthesis include:

  1. Formation of Pyrrolidine Ring: This step may involve cyclization reactions using appropriate reagents under controlled conditions.
  2. Attachment of Pyridinamine Moiety: This involves coupling reactions where the pyrrolidine derivative reacts with pyridinamine components.
  3. Purification: The final product is purified to remove any unreacted materials or by-products, often using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-39758979 dihydrochloride can be described as having a pyrimidine core substituted with both a pyrrolidine ring and an isopropyl group. The structural formula reflects its functional groups that contribute to its biological activity.

Key structural data includes:

  • Molecular Formula: C11H21Cl2N5
  • Molecular Weight: 294.22 g/mol
  • IUPAC Name: 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine; dihydrochloride
  • InChI Key: KXPWYAVIFCXPRW-YCBDHFTFSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

JNJ-39758979 dihydrochloride undergoes several chemical reactions that are critical for its synthesis and potential modifications:

  1. Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
  2. Reduction: It can be reduced to form various reduced derivatives, which may alter its pharmacological properties.
  3. Substitution Reactions: JNJ-39758979 can participate in substitution reactions where functional groups are exchanged, often using common reagents like oxidizing or reducing agents .

These reactions are essential for modifying the compound for different therapeutic applications or enhancing its selectivity towards the histamine H4 receptor.

Mechanism of Action

Process and Data

The mechanism of action of JNJ-39758979 dihydrochloride involves selective binding to the histamine H4 receptor. By antagonizing this receptor, the compound inhibits downstream signaling pathways that contribute to inflammation and pruritus (itching).

Key aspects include:

  • Histamine H4 Receptor Role: This receptor is involved in immune response regulation, particularly in allergic reactions and inflammation.
  • Inhibition Mechanism: By blocking histamine-induced signaling pathways, JNJ-39758979 reduces eosinophil activation and other inflammatory responses .

Clinical studies have demonstrated its effectiveness in reducing histamine-induced pruritus, confirming its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-39758979 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Generally soluble in water due to its ionic nature as a dihydrochloride salt.
  • Stability: The compound is stable under normal laboratory conditions but should be stored properly to maintain integrity.

These properties are crucial for formulation development when considering its application in pharmaceutical preparations .

Applications

Scientific Uses

JNJ-39758979 dihydrochloride has wide-ranging applications in scientific research:

  1. Research Tool: Utilized as a tool compound to study the histamine H4 receptor's biological functions across various cell types.
  2. Therapeutic Research: Investigated for its potential use in treating inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
  3. Drug Development: Employed in the design of new drugs targeting the histamine H4 receptor due to its selectivity and efficacy .
Introduction to JNJ-39758979 Dihydrochloride

Historical Context of Histamine H₄ Receptor Antagonists in Pharmacological Research

The histamine H₄ receptor (H₄R), discovered in 2000 through genomic homology searches with the H₃ receptor gene, represents the most recently identified member of the histamine receptor family [8] [9]. Unlike the well-established H₁ (allergic response) and H₂ (gastric acid secretion) receptors, H₄R is predominantly expressed on hematopoietic cells—eosinophils, mast cells, dendritic cells, and T-lymphocytes—where it modulates chemotaxis, cytokine release, and immunoinflammatory pathways [6] [8]. This receptor belongs to the class A G protein-coupled receptor (GPCR) superfamily, sharing 37% amino acid identity and 58% transmembrane homology with H₃R, complicating early ligand development due to cross-reactivity [5] [8].

Initial pharmacological characterization revealed H₄R’s high affinity for histamine (Kᵢ ≈ 5–10 nM), positioning it as a critical mediator in chronic inflammatory conditions like asthma, atopic dermatitis, and pruritus, where traditional H₁ antagonists proved ineffective [6] [9]. The first selective H₄R antagonist, JNJ 7777120 (Kᵢ = 4.5 nM), validated H₄R as a druggable target by demonstrating anti-inflammatory and anti-pruritic effects in murine models [9]. However, its species-specific pharmacology and short half-life limited translational potential, necessitating optimized successors like JNJ-39758979 [10].

Table 1: Evolution of Key Histamine H₄ Receptor Antagonists

CompoundAffinity for H₄R (Kᵢ)Selectivity ProfileKey Preclinical Findings
JNJ 77771204.5 nM>100-fold vs H₁/H₂/H₃Reduced neutrophil influx in peritonitis models
JNJ-3975897912.5 nM>80-fold vs H₁/H₂/H₃Inhibited histamine-induced eosinophil shape change
Toreforant8.3 nM>1000-fold vs other histamine receptorsAdvanced to Phase II trials for rheumatoid arthritis

Table 2: Physiological Roles of Histamine Receptor Subtypes

ReceptorPrimary SignalingTissue DistributionBiological Functions
H₁Gq/11Smooth muscle, endotheliumBronchoconstriction, allergic responses
H₂GsGastric parietal cellsGastric acid secretion
H₃Gi/oCentral nervous systemNeurotransmitter release regulation
H₄Gi/oImmune cells (eosinophils, mast cells)Chemotaxis, cytokine release, pruritus

Discovery and Development of JNJ-39758979 Dihydrochloride

JNJ-39758979 dihydrochloride was rationally designed by Janssen Pharmaceutica to overcome limitations of early H₄R antagonists. Its chemical structure, 4-[(3R)-3-aminopyrrolidin-1-yl]-6-isopropylpyrimidin-2-amine dihydrochloride, confers high affinity (Kᵢ = 12.5 ± 2.6 nM at human H₄R) and >80-fold selectivity over H₁, H₂, and H₃ receptors [1] [4] [7]. The compound’s physicochemical properties include:

  • Molecular weight: 294.22 g/mol
  • Formula: C₁₁H₁₉N₅·2HCl
  • Solubility: 100 mM in water and DMSO [1] [7]

Preclinical studies demonstrated robust target engagement:

  • In vitro: Concentration-dependent inhibition of histamine-induced eosinophil shape change in human whole blood (IC₅₀ ≈ 200 nM), confirming H₄R-mediated immunomodulation [1] [4].
  • In vivo: Suppression of ovalbumin-induced inflammation in sensitized mice, reducing leukocyte infiltration and cytokine release [1] [9]. Oral bioavailability enabled pharmacokinetic profiling, revealing a plasma half-life of 124–157 hours in humans after single dosing [4] [10].

Table 3: Pharmacological Profile of JNJ-39758979

ParameterValueExperimental Model
H₄R Kᵢ12.5 ± 2.6 nMHuman recombinant receptors
Selectivity vs H₁/H₂/H₃>80-foldRadioligand binding assays
Eosinophil Shape ChangeIC₅₀ ≈ 200 nMHuman whole blood assay
Oral Bioavailability>80%Preclinical species

Phase I clinical trials established proof-of-concept: JNJ-39758979 (600 mg single dose) significantly reduced histamine-induced pruritus in healthy volunteers at 2 hours (p=0.0248) and 6 hours (p=0.0060) post-administration, paralleling the efficacy of cetirizine (H₁ antagonist) without affecting wheal/flare responses [3] [10]. This pharmacodynamic effect validated target engagement in humans, supporting advancement to trials in atopic dermatitis [10].

Structural and Functional Significance of H₄ Receptor Targeting

The structural basis for JNJ-39758979’s selectivity emerged from cryo-electron microscopy (cryo-EM) studies of H₄R-Gi complexes. Unlike H₁R, where histamine binds near transmembrane helices (TM) 3/5/6, H₄R features a ligand-binding pocket involving TM3, TM5, and TM7, anchored by conserved residues D943.32 and E1825.46 [2] [5] [8]:

  • D943.32: Forms a salt bridge with the ligand’s protonated amine.
  • F3447.39: Creates a π-π stacking interaction with aromatic moieties.
  • E1825.46: Stabilizes the orthosteric pocket via a hydrogen-bonding network [5].

JNJ-39758979 exploits this architecture through:

  • Its aminopyrrolidine group ionically bonds with D943.32.
  • The isopropylpyrimidine moiety engages hydrophobic subpockets near TM5.
  • Absence of imidazole rings minimizes H₃R cross-reactivity [5] [8].

Table 4: Key Residues in H₄R Ligand Binding

Residue (Ballesteros-Weinstein Numbering)Role in Ligand BindingInteraction with JNJ-39758979
D943.32Anchors cationic amine groupsIonic bond with pyrrolidine amine
F3447.39Forms "aromatic slot"π-π stacking with pyrimidine
E1825.46Modulates pocket conformationIndirect water-mediated H-bond
Y953.33Stabilizes TM3 orientationVan der Waals contact

Functional analyses reveal that H₄R antagonists like JNJ-39758979 disrupt Gi/o signaling, inhibiting:

  • Chemotaxis: Blockade of histamine-induced Ca²⁺ flux in eosinophils [6] [8].
  • Cytokine Release: Suppression of IL-6, IL-8, and TNF-α in mast cells [8] [10].
  • Pruritus: Modulation of sensory neuron activation in dermal tissues [3] [9].

This mechanism differentiates H₄R antagonists from H₁ blockers, which primarily target vascular permeability and bronchoconstriction without affecting immune cell migration [6] [9]. The structural insights from H₄R cryo-EM models now enable rational design of next-generation antagonists with optimized selectivity and minimal off-target effects [5] [8].

Properties

CAS Number

1620648-30-7

Product Name

JNJ-39758979 dihydrochloride

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride

Molecular Formula

C11H21Cl2N5

Molecular Weight

294.22 g/mol

InChI

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1

InChI Key

KXPWYAVIFCXPRW-YCBDHFTFSA-N

SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride;

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

Isomeric SMILES

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.